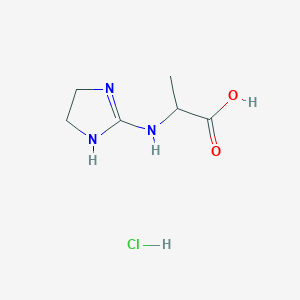
Ácido 4-(tiomorfolin-4-ilmetil)benzoico
Descripción general
Descripción
“4-(Thiomorpholin-4-ylmethyl)benzoic acid” is a benzoic acid derivative . It contains a thiomorpholine moiety, which is responsible for its unique properties and potential applications. It has a molecular weight of 237.32 and a linear formula of C12H15NO2S .
Molecular Structure Analysis
The InChI code for “4-(Thiomorpholin-4-ylmethyl)benzoic acid” is 1S/C12H15NO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“4-(Thiomorpholin-4-ylmethyl)benzoic acid” is a solid substance . It has a melting point range of 208 - 210 degrees Celsius .
Aplicaciones Científicas De Investigación
Investigación farmacéutica
Ácido 4-(tiomorfolin-4-ilmetil)benzoico: se utiliza en la síntesis de diversos compuestos farmacéuticos. Su estructura sirve como bloque de construcción en la creación de moléculas con potenciales efectos terapéuticos. La parte del ácido benzoico del compuesto es un farmacóforo común, lo que significa que es una parte de la molécula conocida por producir actividad farmacológica .
Química agrícola
En agricultura, este compuesto podría explorarse para el desarrollo de nuevos agroquímicos. Su anillo de tiomorfolina podría ser clave para crear compuestos que interactúen con enzimas o receptores específicos en patógenos de plantas, lo que podría conducir al desarrollo de nuevos herbicidas o pesticidas .
Ciencia de los materiales
Las aplicaciones en ciencia de los materiales incluyen el desarrollo de nuevos materiales poliméricos. El grupo ácido benzoico puede participar en reacciones de polimerización, lo que podría conducir a polímeros con propiedades únicas, como una mayor durabilidad o resistencia química .
Ciencia ambiental
This compound: puede tener funciones en la ciencia ambiental, particularmente en el estudio de contaminantes ambientales. Sus componentes estructurales podrían utilizarse para imitar o unirse a contaminantes, ayudando a comprender su comportamiento y descomposición en el medio ambiente .
Bioquímica
En bioquímica, el potencial de este compuesto para actuar como inhibidor o activador de ciertas enzimas podría ser significativo. Podría utilizarse para estudiar la cinética enzimática o para desarrollar ensayos para vías bioquímicas .
Química industrial
Industrialmente, el ácido 4-(tiomorfolin-4-ilmetil)benzoico podría participar en la síntesis de tintes, resinas u otras sustancias químicas donde la parte del ácido benzoico actúa como intermedio reactivo, contribuyendo a la formación de compuestos industriales complejos .
Mecanismo De Acción
The mechanism of action of 4-(Thiomorpholin-4-ylmethyl)benzoic acid is still being studied, but it is believed to involve the formation of a complex between the 4-(Thiomorpholin-4-ylmethyl)benzoic acid and the target molecule. This complex then undergoes a series of reactions that result in the formation of the desired product. The exact mechanism of action is still being investigated, but it is believed to involve the formation of an intermediate that is then converted into the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Thiomorpholin-4-ylmethyl)benzoic acid are still being studied. However, it has been shown to have anti-inflammatory, anticonvulsant, and other therapeutic effects in animal models. In addition, 4-(Thiomorpholin-4-ylmethyl)benzoic acid has been found to have antioxidant and anti-cancer properties, as well as to be a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Thiomorpholin-4-ylmethyl)benzoic acid in laboratory experiments include its low cost, availability, and ease of synthesis. In addition, it is a safe and non-toxic compound, making it suitable for use in laboratory settings. The main limitation of 4-(Thiomorpholin-4-ylmethyl)benzoic acid is that its mechanism of action is still not fully understood, making it difficult to predict the exact outcome of experiments.
Direcciones Futuras
The potential future directions for 4-(Thiomorpholin-4-ylmethyl)benzoic acid research include further investigation into its mechanism of action, as well as the development of more efficient and cost-effective synthetic methods. In addition, further studies are needed to explore the biochemical and physiological effects of 4-(Thiomorpholin-4-ylmethyl)benzoic acid, as well as its potential therapeutic applications. Finally, further research is needed to explore the potential uses of 4-(Thiomorpholin-4-ylmethyl)benzoic acid as a catalyst for organic synthesis.
Safety and Hazards
Propiedades
IUPAC Name |
4-(thiomorpholin-4-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTGGLXVGSAEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654418 | |
| Record name | 4-[(Thiomorpholin-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
414892-27-6 | |
| Record name | 4-[(Thiomorpholin-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline](/img/structure/B1389095.png)
![N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389096.png)



![N-[2-(Phenethyloxy)benzyl]-1-phenyl-1-ethanamine](/img/structure/B1389103.png)

![[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389107.png)
![N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine](/img/structure/B1389108.png)
![N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine](/img/structure/B1389109.png)



![3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1389117.png)